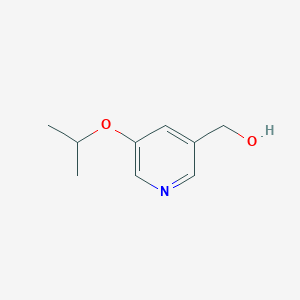
1-(Naphthalen-2-yl)propan-1-amine
概要
説明
1-(Naphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H15N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanamine group attached to the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the Mannich reaction, where naphthalene is reacted with formaldehyde and a secondary amine under acidic conditions . Another method involves the reductive amination of 2-naphthaldehyde with a suitable amine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 1-(Naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to form naphthyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alcohols.
Substitution: Naphthyl derivatives with various functional groups.
科学的研究の応用
1-(Naphthalen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(Naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound can influence various signaling pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways involved .
類似化合物との比較
Naphthalen-1-amine: Similar structure but with the amine group attached to a different position on the naphthalene ring.
2-Methyl-2-(naphthalen-2-yl)propan-1-amine: A methylated derivative with different chemical properties.
2-(Naphthalen-2-yl)propan-2-amine: Another structural isomer with distinct reactivity .
Uniqueness: 1-(Naphthalen-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-naphthalen-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXXIFPEUHKYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile](/img/structure/B3243091.png)




![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B3243142.png)

